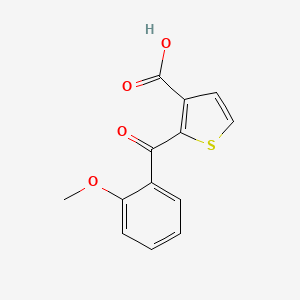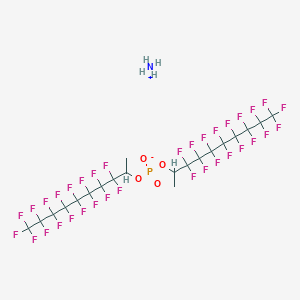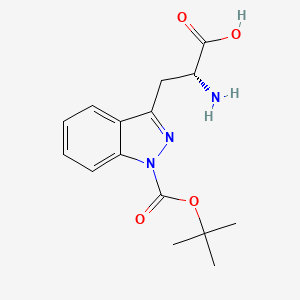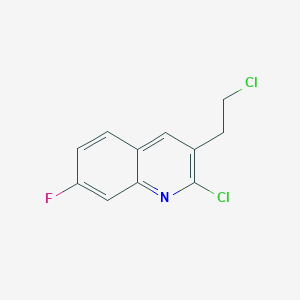
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline is a quinoline derivative known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline
Comparison:
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: The methoxy group provides different electronic properties, potentially altering its reactivity and biological activity.
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline: The bromo group can participate in different types of reactions compared to the fluoro group, affecting its applications.
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline: The methyl group may influence the compound’s lipophilicity and membrane permeability, impacting its biological effects.
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
948294-56-2 |
|---|---|
Fórmula molecular |
C11H8Cl2FN |
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
2-chloro-3-(2-chloroethyl)-7-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-8-5-7-1-2-9(14)6-10(7)15-11(8)13/h1-2,5-6H,3-4H2 |
Clave InChI |
FOEQLOJFXVXRPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


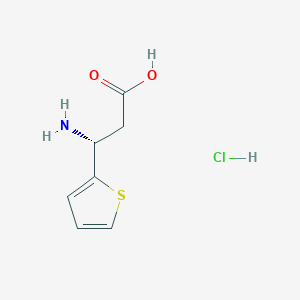

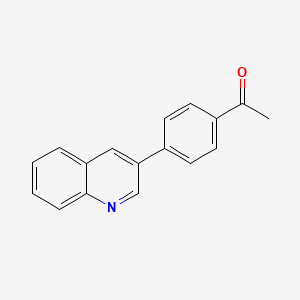

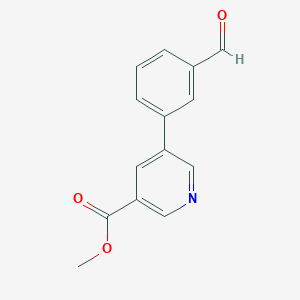
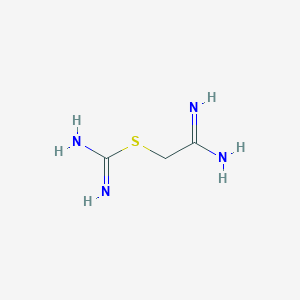

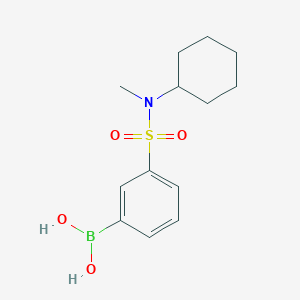
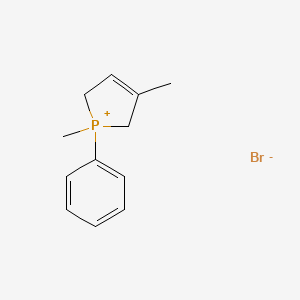
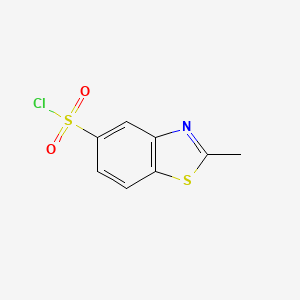
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
